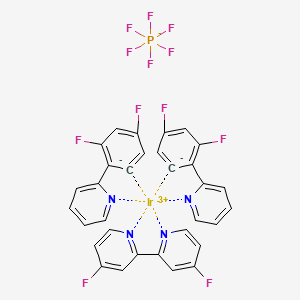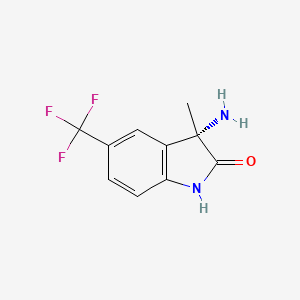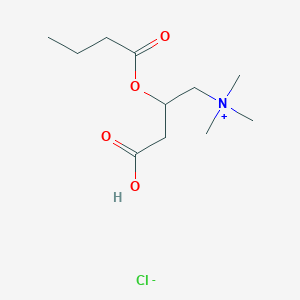
N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Butyryl Carnitine Chloride is a derivative of carnitine, a naturally occurring compound that plays a crucial role in the transport of fatty acids into the mitochondria for energy production
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Butyryl Carnitine Chloride typically involves the esterification of butyric acid with carnitine. One common method includes the use of crotyl chloride, which is converted to tert-butyl 3-butenoate using tert-butyl alcohol and triethylamine in ether. This intermediate is then treated with m-chloroperbenzoic acid in chloroform to afford tert-butyl 3,4-epoxybutyrate. The reaction of this compound with trimethylamine hydrochloride in methanol, followed by mild acid hydrolysis of the tert-butyl ester, yields ®-Butyryl Carnitine Chloride .
Industrial Production Methods
Industrial production of ®-Butyryl Carnitine Chloride often involves similar synthetic routes but on a larger scale. The use of biotransformation processes with engineered bacterial hosts, such as Escherichia coli, has also been explored for the production of carnitine derivatives .
化学反应分析
Types of Reactions
®-Butyryl Carnitine Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Butyryl Carnitine Chloride can yield butyryl carnitine ketone, while reduction can regenerate the original compound.
科学研究应用
®-Butyryl Carnitine Chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It plays a role in studies related to fatty acid metabolism and mitochondrial function.
Industry: It is used in the production of dietary supplements and pharmaceuticals.
作用机制
The primary mechanism of action of ®-Butyryl Carnitine Chloride involves the transport of fatty acids into the mitochondria. This process is facilitated by the carnitine palmitoyltransferase system, which helps in the conversion of fatty acids into energy . The compound also exhibits antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects .
相似化合物的比较
Similar Compounds
Acetylcarnitine: Another derivative of carnitine, used in the treatment of neurological disorders.
Propionyl-L-carnitine: Known for its cardiovascular benefits.
Levocarnitine: Used to treat carnitine deficiency.
Uniqueness
®-Butyryl Carnitine Chloride is unique due to its specific structure, which allows it to efficiently transport butyric acid into the mitochondria. This makes it particularly effective in enhancing energy production and providing therapeutic benefits in metabolic disorders.
属性
CAS 编号 |
18828-59-6 |
|---|---|
分子式 |
C11H22ClNO4 |
分子量 |
267.75 g/mol |
IUPAC 名称 |
(2-butanoyloxy-3-carboxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H |
InChI 键 |
SRYJSBLNSDMCEA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


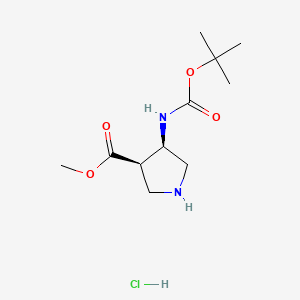
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
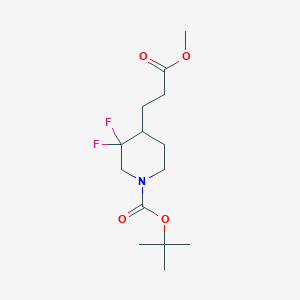
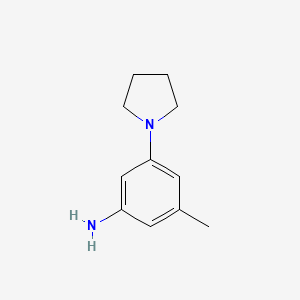
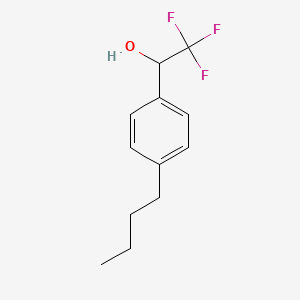
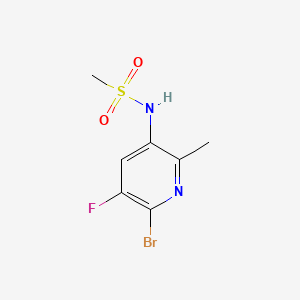
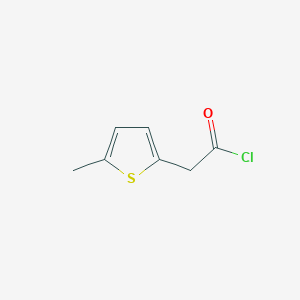
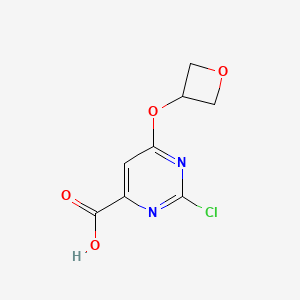
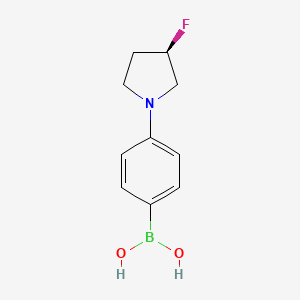
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride](/img/structure/B13900843.png)
